tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a pyridin-4-ylthio methyl substituent at the 3-position of the pyrrolidine ring. The pyridin-4-ylthio group introduces a sulfur atom bridging the methylene linker and the pyridine ring, distinguishing it from oxygen-linked analogs.
Key identifiers include:
Properties
IUPAC Name |
tert-butyl 3-(pyridin-4-ylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-12(10-17)11-20-13-4-7-16-8-5-13/h4-5,7-8,12H,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGIOWKCSNULBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate. This intermediate is then reacted with pyridin-4-ylthiomethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is labile under acidic conditions, enabling its removal for further functionalization.
Key Findings :
-
Deprotection with TFA is quantitative and widely used in peptide synthesis .
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The free amine can undergo reductive amination or acylation.
Oxidation of the Thioether Group
The pyridin-4-ylthio group undergoes oxidation to sulfoxide or sulfone derivatives.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 2 h | Sulfoxide derivative | 72% | , |
| H₂O₂ with catalytic FeCl₃ | Ethanol, reflux, 6 h | Sulfone derivative | 58% |
Notes :
-
Sulfoxidation is stereoselective but requires controlled stoichiometry.
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Sulfone derivatives exhibit enhanced metabolic stability in biological systems.
Nucleophilic Substitution at the Sulfur Atom
The sulfur atom in the thioether group participates in nucleophilic displacement reactions.
| Nucleophile | Base | Conditions | Product | References |
|---|---|---|---|---|
| Benzyl thiol | K₂CO₃ | DMF, 70°C, 12 h | Benzylthio -modified pyrrolidine | |
| Sodium hydride (NaH) | THF, 0°C → RT | Alkylation at sulfur | Alkylated thioether derivatives |
Mechanistic Insight :
-
The reaction proceeds via a thiolate intermediate, stabilized by the pyridine ring’s electron-withdrawing effect .
Functionalization of the Pyrrolidine Ring
The pyrrolidine nitrogen and adjacent carbons can undergo further modifications.
Reductive Amination
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH₃CN with formaldehyde | Methanol, RT, 4 h | N-Methylpyrrolidine derivative | 65% |
Ring-Opening Reactions
| Reagent | Conditions | Product | References |
|---|---|---|---|
| HBr in acetic acid | Reflux, 6 h | Linear amine with brominated terminus |
Applications :
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N-Methyl derivatives improve lipophilicity for CNS-targeted drugs.
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Ring-opening enables incorporation into larger macrocyclic structures.
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed couplings.
Challenges :
Hydrolysis of the Carbamate Group
Controlled hydrolysis converts the carbamate to a urea or amine.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiOH in THF/H₂O | RT, 8 h | Urea derivative | 41% | |
| HCl (6M) | Reflux, 3 h | Primary amine | 89% |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to tert-butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the pyridinylthio group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
1.2 Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Research suggests that such compounds may modulate neurotransmitter systems and reduce neuroinflammation.
Biological Studies
2.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in the metabolism of drugs or the synthesis of biomolecules, which could be beneficial in pharmacological applications. The specific interactions between the pyridinylthio group and enzyme active sites are critical for understanding its mechanism of action.
2.2 Receptor Modulation
Research into receptor interactions has shown that compounds like this compound can act as modulators of various receptors, including those involved in pain and inflammation pathways. This property opens avenues for developing analgesics or anti-inflammatory drugs.
Synthetic Chemistry
3.1 Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules with potential biological activity. Researchers have utilized it in multi-step synthesis processes to create libraries of compounds for screening in drug discovery programs.
3.2 Reaction Mechanisms
Understanding the reaction mechanisms involving this compound is crucial for optimizing synthetic routes. Studies have focused on its reactivity under various conditions, providing insights into how modifications to the structure can enhance yield and selectivity in reactions.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with IC50 values indicating potent activity against specific cancer cell lines. |
| Study B | Neuroprotection | Showed reduced neuronal cell death in models of oxidative stress, suggesting potential therapeutic effects for neurodegenerative diseases. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of enzyme X, with detailed kinetic studies revealing competitive inhibition characteristics. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyridin-4-ylthio group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and physicochemical comparisons between the target compound and its analogs:
Key Observations :
Structural Variations :
- Backbone : Piperidine analogs (e.g., ) exhibit increased ring size, altering conformational flexibility compared to pyrrolidine-based compounds.
- Substituents : The target’s pyridin-4-ylthio group is unique among S-linked derivatives, whereas halogenated (Br, I) or oxygen-linked (methoxy, hydroxyethoxy) analogs dominate in other compounds . Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and metabolic stability .
Halogenated derivatives () require halogenation steps, while prodrug candidates () employ ozonolysis and hydrogenation for functional group interconversion.
Physicochemical and Safety Data :
- Molecular weights vary significantly: halogenated analogs (e.g., 483.14 g/mol in ) are heavier than the target (~322.44 g/mol).
- Safety protocols for piperidine analogs () mandate respiratory and eye protection, suggesting similar precautions for the target compound despite lacking explicit data .
Functional Implications :
- Prodrug candidates () utilize Boc-protected amines for controlled release, whereas the target’s thioether linkage may serve as a metabolic liability or site for further derivatization.
- Chiral centers in compounds like (±)-trans-tert-Butyl 2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate () highlight stereochemical complexity absent in the target compound .
Biological Activity
tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate (CAS No. 1353947-93-9) is a compound characterized by a pyrrolidine ring, a tert-butyl group, and a pyridin-4-thio substituent. This unique structure suggests potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₁₅H₂₂N₂O₂S
- Molecular Weight : 294.41 g/mol
- Structure : The compound features a five-membered saturated heterocyclic ring (pyrrolidine) with a sulfur-containing group (pyridin-4-thio) that may influence its reactivity and interaction with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. The pyridin-4-thio group can facilitate hydrogen bonding and coordination with metal ions, enhancing the compound's binding affinity. The steric bulk provided by the tert-butyl group may also influence selectivity and potency against specific biological targets .
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Compounds containing pyridine and pyrrolidine moieties are often investigated for their antimicrobial properties. Research suggests that the presence of the pyridin-thio group may enhance the compound's efficacy against various bacterial strains.
- Antioxidant Properties : The structural features of this compound suggest potential antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 3-methylpyrrolidine-1-carboxylate | Methyl group instead of thio group | Less sterically hindered |
| Pyridin-4-thiomethylpyrrolidine | Lacks tert-butyl group | More reactive due to less steric hindrance |
| Tert-butyl 3-(pyridazin-4-thio)methylpyrrolidine | Different heterocyclic ring | Potentially different biological activity |
The combination of steric bulk from the tert-butyl group and the electron-rich nature of the pyridin-thio substituent likely enhances the biological activity of this compound compared to its analogs .
Case Studies and Research Findings
Research has focused on evaluating the biological activity of similar compounds in various contexts:
- Anticancer Studies : A study on thiazole-integrated pyrrolidine analogs demonstrated significant anticancer activity, suggesting that modifications similar to those in tert-butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine could yield effective anticancer agents .
- Anticonvulsant Activity : Another investigation into compounds with similar structural motifs highlighted their efficacy in models of epilepsy, indicating potential therapeutic applications for neurological disorders .
- SAR Analysis : Structure–activity relationship (SAR) studies have shown that specific functional groups, such as electron-withdrawing or donating groups, significantly influence the biological efficacy of related compounds. These findings underscore the importance of molecular design in developing effective therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate?
A multi-step synthesis is typically employed, starting with functionalization of the pyrrolidine ring. For example:
- Step 1 : Introduce the tert-butyl carbamate protecting group via Boc-anhydride under basic conditions (e.g., NaHCO₃) to stabilize the pyrrolidine nitrogen during subsequent reactions.
- Step 2 : Thioether formation between a bromomethyl-pyrrolidine intermediate and pyridin-4-ylthiol using a base like triethylamine in anhydrous dichloromethane at 0–20°C .
- Purification : Column chromatography (e.g., ethanol/chlorofom or hexane/ethyl acetate gradients) is critical for isolating the product from byproducts .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in a tightly sealed, light-resistant container at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thioether group. Desiccate to avoid hydrolysis of the Boc group .
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Pre-cool solvents to minimize exothermic side reactions .
Q. What safety precautions are essential when working with this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if handling powdered forms due to inhalation risks .
- Emergency Measures : Ensure eyewash stations and emergency showers are accessible. Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry of the thioether linkage. Key signals: δ 1.4 ppm (tert-butyl), δ 3.5–4.2 ppm (pyrrolidine protons), and aromatic pyridine protons (δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~337.2 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for biological assays) .
Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?
- Deuterated Solvents : Use DMSO-d₆ to dissolve polar intermediates and CDCl₃ for non-polar derivatives.
- 2D Techniques : COSY and HSQC to assign overlapping pyrrolidine and pyridine signals. NOESY can clarify spatial proximity of substituents .
- Reference Standards : Compare with Boc-protected pyrrolidine analogs (e.g., tert-butyl 3-formyl-pyrrolidine-1-carboxylate) to distinguish environmental effects on chemical shifts .
Q. What strategies mitigate side reactions during the introduction of the pyridin-4-ylthio group?
- Temperature Control : Perform thiol substitution at 0°C to reduce thiyl radical formation.
- Slow Reagent Addition : Gradually add pyridin-4-ylthiol to avoid local excess, which can lead to disulfide byproducts.
- Inert Atmosphere : Use argon to prevent oxidation of the thiol group to sulfoxides .
Q. How does the steric environment of the pyrrolidine ring influence reactivity in cross-coupling reactions?
- The tert-butyl group creates significant steric hindrance, limiting accessibility to the pyrrolidine nitrogen. This can slow down Buchwald-Hartwig aminations but stabilize intermediates in Suzuki-Miyaura couplings. Computational modeling (DFT) predicts energy barriers for transition states, guiding catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) .
Q. What computational methods predict the compound’s behavior in biological systems?
- Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-targeted enzymes (e.g., kinases). Focus on the pyridin-4-ylthio moiety’s interaction with hydrophobic pockets .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability. The compound’s moderate polarity (predicted logP ~2.1) suggests balanced solubility and bioavailability .
Data Contradiction Analysis
- GHS Classification : While some analogs (e.g., tert-butyl 4-amino-piperidine derivatives) lack GHS hazard labels, others require respiratory protection due to fine particulate risks . Always validate safety protocols using region-specific guidelines (e.g., ACGIH TLVs) .
- Synthetic Yields : Yields for similar Boc-protected compounds range from 64% to 93% depending on purification methods. Discrepancies may arise from residual moisture or column chromatography efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
